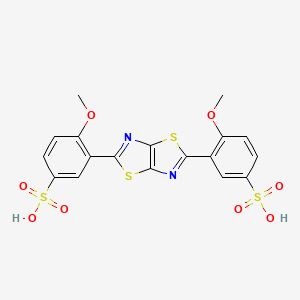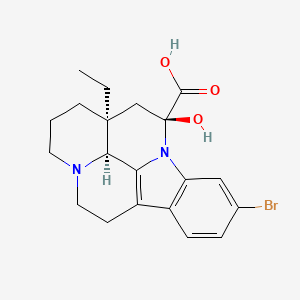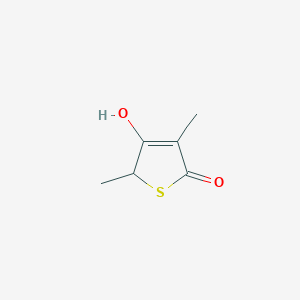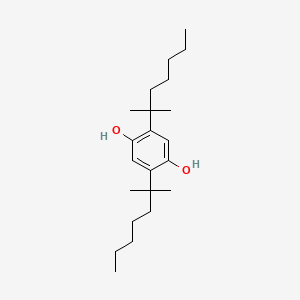
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) is a complex organic compound that features a benzenesulfonic acid group and a thiazolo(5,4-d)thiazole moiety. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications. The presence of both benzenesulfonic acid and thiazolo(5,4-d)thiazole groups endows the compound with distinct chemical reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) typically involves the condensation reaction between terephthalimidamide and 4,4′-(thiazolo(5,4-d)thiazole-2,5-diyl)dibenzaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for efficiency and yield, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial production methods are designed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with altered electronic properties.
Substitution: The benzenesulfonic acid group can undergo substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and various substituted benzenesulfonic acid derivatives. These products have distinct chemical and physical properties, making them useful in different applications.
Applications De Recherche Scientifique
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of advanced materials, such as covalent triazine frameworks (CTFs) and covalent organic frameworks (COFs)
Biology: The compound’s unique structural properties make it a valuable tool in biological research, particularly in the study of enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a drug delivery agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of semiconductors for plastic electronics, as well as in the development of optoelectronic materials.
Mécanisme D'action
The mechanism of action of benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) involves its interaction with various molecular targets and pathways. In photocatalytic applications, the compound acts as a photoactive unit, facilitating electron transfer and the generation of reactive oxygen species . This process is crucial for the compound’s effectiveness in photocatalysis and selective oxidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiazolo(5,4-d)thiazole-based covalent organic frameworks
- Thiazolo(5,4-d)thiazole-bridged porphyrin organic frameworks
- Thiazolo(5,4-d)thiazole derivatives with spirobifluorene moieties
Uniqueness
Benzenesulfonic acid, thiazolo(5,4-d)thiazole-2,5-diylbis(methoxy-) is unique due to its combination of benzenesulfonic acid and thiazolo(5,4-d)thiazole groups. This combination imparts distinct chemical reactivity and stability, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in photocatalytic processes further distinguish it from similar compounds.
Propriétés
| 66182-97-6 | |
Formule moléculaire |
C18H14N2O8S4 |
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
4-methoxy-3-[5-(2-methoxy-5-sulfophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N2O8S4/c1-27-13-5-3-9(31(21,22)23)7-11(13)15-19-17-18(29-15)20-16(30-17)12-8-10(32(24,25)26)4-6-14(12)28-2/h3-8H,1-2H3,(H,21,22,23)(H,24,25,26) |
Clé InChI |
IDXYXONKVYQSIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)O)C2=NC3=C(S2)N=C(S3)C4=C(C=CC(=C4)S(=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(2-oxopropoxy)phenoxy]-](/img/structure/B13780965.png)




![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)
